7-Methoxy-3-oxo-4H-1,4-benzoxazine-5-carboxylic acid
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Overview
Description
7-Methoxy-3-oxo-4H-1,4-benzoxazine-5-carboxylic acid is a heterocyclic compound that belongs to the benzoxazine family It is characterized by a benzene ring fused to an oxazine ring, with a methoxy group at the 7th position, a keto group at the 3rd position, and a carboxylic acid group at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-3-oxo-4H-1,4-benzoxazine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with a suitable carboxylic acid derivative in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-3-oxo-4H-1,4-benzoxazine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
7-Methoxy-3-oxo-4H-1,4-benzoxazine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its ability to form stable structures.
Mechanism of Action
The mechanism of action of 7-Methoxy-3-oxo-4H-1,4-benzoxazine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential biomolecules in microorganisms. In cancer research, it may exert its effects by interfering with cell proliferation and inducing apoptosis through the modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dihydro-7-methoxy-2-methylene-3-oxo-2H-1,4-benzoxazine-5-carboxylic acid
- 3,4-Dihydro-7-hydroxy-2-methylene-3-oxo-2H-1,4-benzoxazine-5-carboxylate
Uniqueness
7-Methoxy-3-oxo-4H-1,4-benzoxazine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
7-methoxy-3-oxo-4H-1,4-benzoxazine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO5/c1-15-5-2-6(10(13)14)9-7(3-5)16-4-8(12)11-9/h2-3H,4H2,1H3,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVODOQMTNMHTMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)OCC(=O)N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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